molecular formula C17H16Cl2N4O2 B10940087 5-(2,4-dichlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide

5-(2,4-dichlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10940087
M. Wt: 379.2 g/mol
InChI Key: MJXKXHNSEMQRNZ-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a pyrazolylmethyl group, and an isoxazolecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the dichlorophenyl group, and the attachment of the pyrazolylmethyl group. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring reaction parameters and continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted isoxazolecarboxamides.

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-3-isoxazolecarboxamide: Shares the dichlorophenyl and isoxazolecarboxamide moieties but lacks the pyrazolylmethyl group.

    N-Methyl-3-isoxazolecarboxamide: Contains the isoxazolecarboxamide core but lacks the dichlorophenyl and pyrazolylmethyl groups.

Uniqueness

The uniqueness of 5-(2,4-DICHLOROPHENYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H16Cl2N4O2/c1-3-23-12(6-7-20-23)10-22(2)17(24)15-9-16(25-21-15)13-5-4-11(18)8-14(13)19/h4-9H,3,10H2,1-2H3

InChI Key

MJXKXHNSEMQRNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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